molecular formula C14H25N3O3 B2980537 Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate CAS No. 1312186-07-4

Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate

Cat. No.: B2980537
CAS No.: 1312186-07-4
M. Wt: 283.372
InChI Key: DTMLLADDVZPADM-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperidin-4-yl moiety, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to form the piperidin-4-yl moiety

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound may have potential biological applications, such as serving as a precursor for the synthesis of biologically active molecules. Its interactions with biological systems could be explored for drug development.

Medicine: In the medical field, derivatives of this compound could be investigated for their therapeutic properties

Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique structure and reactivity make it a versatile tool for chemical synthesis.

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate exerts its effects would depend on its specific applications. For example, in drug development, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 2-oxo-3-(piperidin-4-yl)imidazolidine-1-carboxylate

  • Tert-butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl carbamate

Uniqueness: Tert-butyl 2-oxo-3-(piperidin-4-yl)-1,3-diazinane-1-carboxylate is unique due to its specific structural features, such as the presence of the diazinane ring and the tert-butyl group

Properties

IUPAC Name

tert-butyl 2-oxo-3-piperidin-4-yl-1,3-diazinane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-10-4-9-16(12(17)18)11-5-7-15-8-6-11/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMLLADDVZPADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C1=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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